

# EIDD-1931 Demonstrates Potent Activity Against Remdesivir-Resistant SARS-CoV-2 Strains

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## Compound of Interest

Compound Name: EIDD-1931

Cat. No.: B613837

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A comprehensive analysis of preclinical data indicates that **EIDD-1931**, the active metabolite of the oral antiviral molnupiravir, effectively inhibits the replication of SARS-CoV-2 strains that have developed resistance to remdesivir. This efficacy is attributed to its distinct mechanism of action, which circumvents the resistance pathways affecting remdesivir.

**EIDD-1931** maintains its potent antiviral activity against SARS-CoV-2 variants with mutations in the RNA-dependent RNA polymerase (RdRp) that confer resistance to remdesivir.[1][2] In some instances, these remdesivir-resistant mutations have been shown to increase the virus's sensitivity to **EIDD-1931**. [3] This suggests that **EIDD-1931** could be a viable therapeutic option for patients infected with remdesivir-resistant SARS-CoV-2.

Both **EIDD-1931** and remdesivir target the viral RdRp, a crucial enzyme for viral replication. However, their mechanisms of inhibition differ significantly. Remdesivir acts as a chain terminator, prematurely halting the synthesis of viral RNA. In contrast, **EIDD-1931** is incorporated into the viral RNA and then causes an accumulation of mutations, a process known as lethal mutagenesis, which ultimately inactivates the virus.[4][5] This fundamental difference in their approach to inhibiting viral replication is a key reason for **EIDD-1931**'s effectiveness against remdesivir-resistant strains.

## Comparative Antiviral Activity

The following table summarizes the in vitro efficacy of **EIDD-1931** and remdesivir (or its parent nucleoside GS-441524) against various SARS-CoV-2 strains, including variants of concern.

Compound	Virus Strain/Variant	Cell Line	EC50 (μM)	Reference
EIDD-1931	Ancestral SARS-CoV-2	ACE2plusC3	0.25	[6]
Ancestral SARS-CoV-2	Vero E6-GFP	0.3	[7]	
Ancestral SARS-CoV-2	Huh7	0.4	[7]	
BA.5	A549-Dual™ hACE2- TMPRSS2	0.96 ± 0.13	[8]	
Remdesivir	Ancestral SARS-CoV-2	ACE2plusC3	4.34	[6]
GS-441524	BA.5	A549-Dual™ hACE2- TMPRSS2	2.1 ± 0.27	[8]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a more potent antiviral.

## Experimental Methodologies

The data presented above were generated using various in vitro antiviral activity assays. Below are detailed protocols for representative experiments.

### Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

- Cell Seeding: A549-Dual™ hACE2-TMPRSS2 cells are seeded in 96-well plates and incubated until they form a monolayer.
- Compound Preparation: **EIDD-1931** and GS-441524 are prepared in a series of dilutions.

- **Infection and Treatment:** The cell culture medium is removed, and the cells are infected with the SARS-CoV-2 BA.5 variant at a specific multiplicity of infection (MOI), typically 0.001. Immediately after infection, the diluted compounds are added to the wells.
- **Incubation:** The plates are incubated for a set period, for example, 4 days, to allow for viral replication and the development of CPE.
- **Quantification of Cell Viability:** Cell viability is assessed using a colorimetric method, such as the MTS/PMS assay. The absorbance is read, which correlates with the number of viable cells.
- **Data Analysis:** The percentage of CPE inhibition is calculated for each compound concentration, and the EC50 value is determined by plotting the dose-response curve.[\[8\]](#)

## VeroE6-GFP Reporter Assay

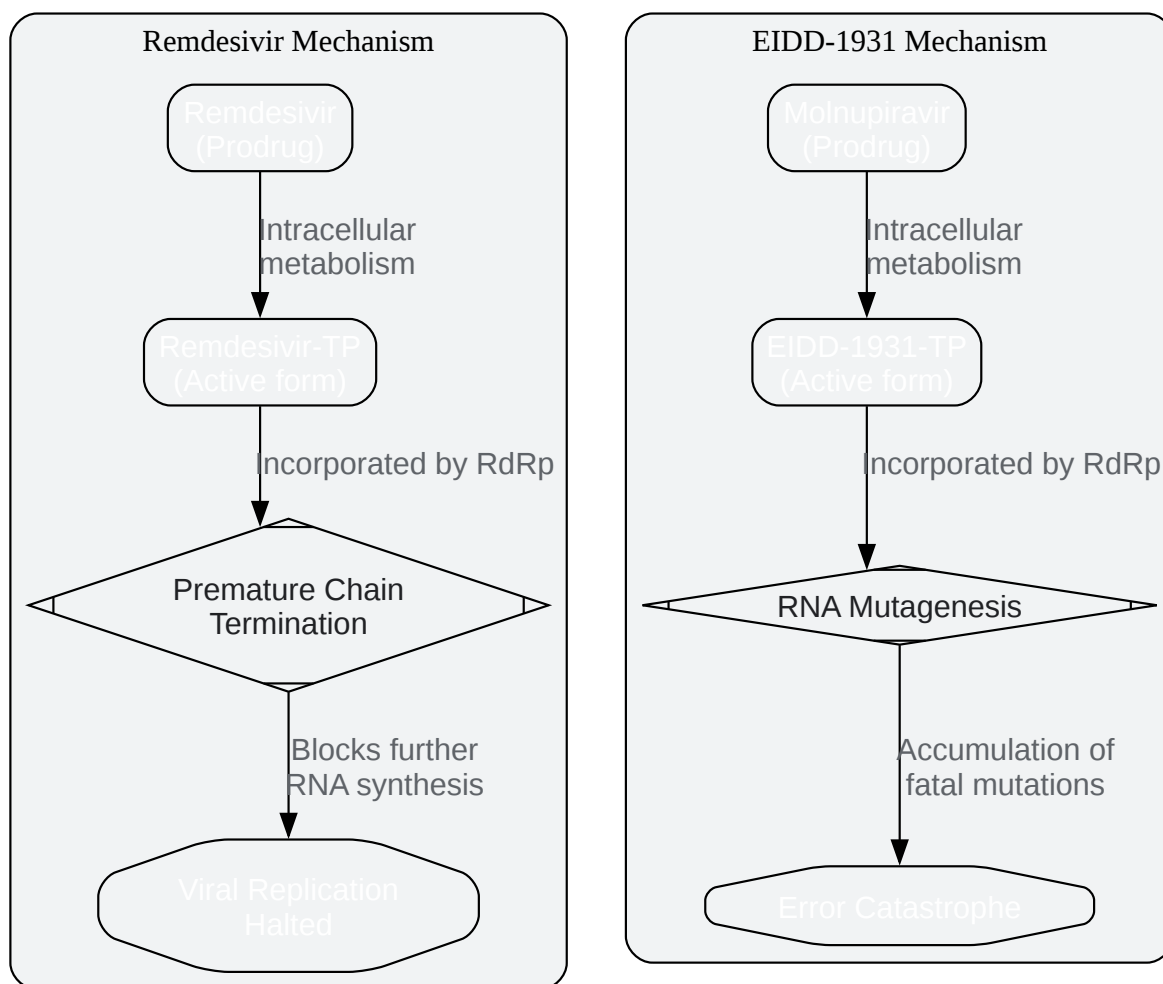
This assay utilizes a modified VeroE6 cell line that expresses Green Fluorescent Protein (GFP) upon viral infection.

- **Cell Seeding:** VeroE6-GFP cells are seeded in 96-well plates.
- **Compound Pre-treatment:** The cells are pre-treated with serial dilutions of the antiviral compounds overnight.
- **Infection:** The cells are then infected with the desired SARS-CoV-2 strain.
- **Incubation:** The plates are incubated for 4 days post-infection.
- **GFP Signal Measurement:** The GFP signal, which is proportional to the extent of viral replication, is measured using high-content imaging.
- **Data Analysis:** The EC50 value is calculated based on the reduction in the GFP signal at different compound concentrations.[\[9\]](#)

## Visualizing the Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams depict the distinct mechanisms of action of **EIDD-1931** and remdesivir, as well as a typical experimental workflow

for assessing antiviral efficacy.



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### Comparative Mechanisms of Action of Remdesivir and **EIDD-1931**.



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General workflow for in vitro antiviral efficacy testing.

In conclusion, the available data strongly support the efficacy of **EIDD-1931** against remdesivir-resistant SARS-CoV-2 strains. Its distinct mechanism of inducing lethal mutagenesis provides a high genetic barrier to the development of resistance and makes it a promising candidate for the treatment of COVID-19, particularly in cases where remdesivir may be less effective.

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